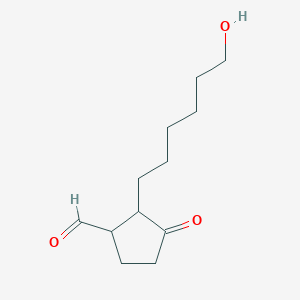
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- is notable for its unique structure, which includes two phenyl groups and a phenylmethyl group attached to the pyrrole ring. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another approach involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Industrial production methods may involve the use of metal-catalyzed reactions, such as copper-catalyzed oxidative coupling of diols and primary amines .
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated pyrrole derivatives, while nitration produces nitropyrrole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-(phenylmethyl)-: This compound lacks the additional phenyl groups present in 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)-, resulting in different chemical and physical properties.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound has methyl groups instead of phenyl groups, leading to variations in reactivity and applications.
1H-Pyrrole-2,5-dione, 1,1′-[1,3-phenylenebis(methylene)]bis[3-methyl-]:
The uniqueness of 1H-Pyrrole, 2,3-diphenyl-1-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
53646-89-2 |
|---|---|
Molekularformel |
C23H19N |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-benzyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C23H19N/c1-4-10-19(11-5-1)18-24-17-16-22(20-12-6-2-7-13-20)23(24)21-14-8-3-9-15-21/h1-17H,18H2 |
InChI-Schlüssel |
ZFJRCLIMFVDUGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


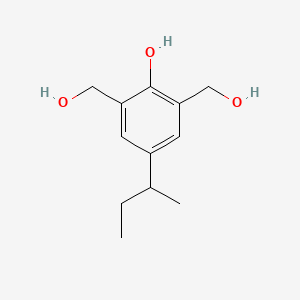
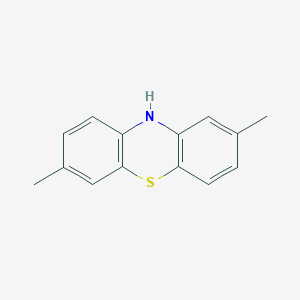
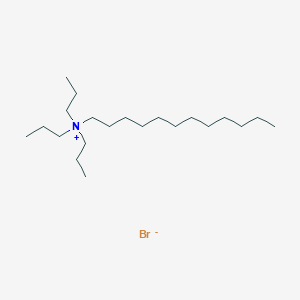
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
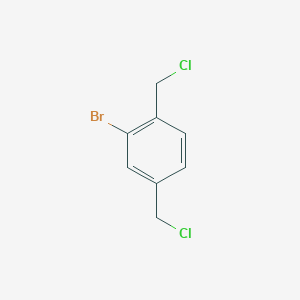
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
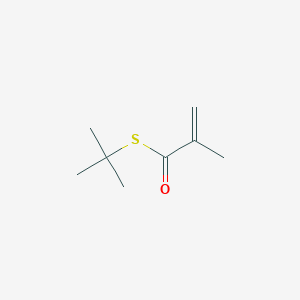
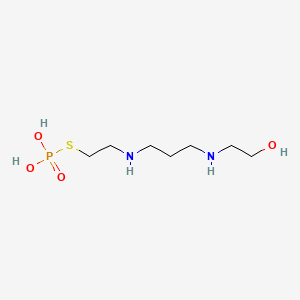
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
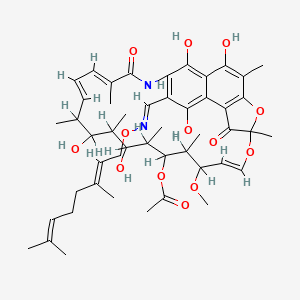
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
